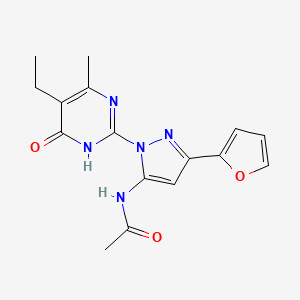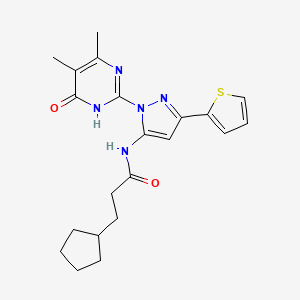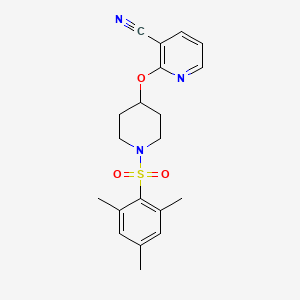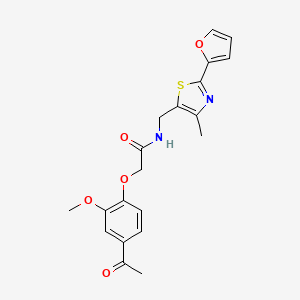
(2-Cyano-6-methylpyridin-4-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Cyano-6-methylpyridin-4-YL)boronic acid” is a chemical compound with the linear formula C7H7BN2O2 . It is used in various chemical reactions and has been mentioned in several peer-reviewed papers .
Synthesis Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The preparation methods for each reagent are outlined in the referenced paper .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H7BN2O2 . More detailed structural analysis may require specific experimental techniques not covered in the available resources.Chemical Reactions Analysis
Boronic acids, including “this compound”, have been used in various chemical reactions. For example, they have been used in metal-catalyzed reactions with organic nitriles . The cyano group can be easily transformed into many other functional groups, such as amines, carboxylic acids, ketones, etc., making it a vital group in organic synthesis .科学的研究の応用
Synthesis and Cross-Coupling Reactions
Boronic acids play a crucial role in organic synthesis, particularly in Suzuki cross-coupling reactions. Bouillon et al. (2003) described methods for synthesizing novel halopyridinylboronic acids and esters, showcasing their utility as stable, crystalline partners in Suzuki cross-coupling to create diverse pyridine libraries (Bouillon et al., 2003).
Catalysis
Boronic acids have been identified as versatile catalysts in various chemical reactions. Hashimoto et al. (2015) discovered a new boronic acid catalysis enabling highly enantioselective aza-Michael additions, paving the way for the synthesis of densely functionalized cyclohexanes (Hashimoto et al., 2015).
Chelation and Tautomeric Transformations
Bogdanov et al. (1991) explored the synthesis of boron chelates from N-(pyrid-2-yl)- and N-(4-methylpyrid-2-yl) cyanoacetamides, revealing a new type of intrachelate tautomeric transformation. This study highlights the complex behavior of boronic acid derivatives in solution (Bogdanov et al., 1991).
Sensing Applications
Boronic acids are increasingly utilized for sensing applications due to their ability to form complexes with diols. Cheng et al. (2010) introduced isoquinolinylboronic acids with high affinities for diol-containing compounds at physiological pH, showcasing their potential in glucose sensing and other biological applications (Cheng et al., 2010).
Solar Cell Applications
Boronic acids have found applications in the development of organic sensitizers for solar cells. Kim et al. (2006) demonstrated that functionalized organic sensitizers containing boronic acid groups could achieve high incident photon-to-current conversion efficiency, indicating their utility in enhancing solar cell performance (Kim et al., 2006).
将来の方向性
Boronic acids are increasingly utilized in diverse areas of research, including chemical biology, supramolecular chemistry, and biomedical applications . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The future directions of “(2-Cyano-6-methylpyridin-4-YL)boronic acid” could be in these areas, but specific future directions were not found in the available resources.
作用機序
Target of Action
The primary target of (2-Cyano-6-methylpyridin-4-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of a variety of organoboron reagents, which have been tailored for application under specific SM coupling conditions .
Pharmacokinetics
It is known that the compound is part of a class of relatively stable, readily prepared, and generally environmentally benign organoboron reagents
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the SM coupling reaction . By participating in this reaction, the compound facilitates the formation of carbon–carbon bonds, thereby enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction in which the compound participates is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
生化学分析
Biochemical Properties
(2-Cyano-6-methylpyridin-4-YL)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The boronic acid group forms reversible covalent bonds with the serine or threonine residues in the active sites, thereby inhibiting the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further expanding its utility in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of kinases involved in cell signaling pathways, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream cellular processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group is capable of forming reversible covalent bonds with hydroxyl and amino groups on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the context. For example, this compound can inhibit proteases by binding to their active sites, preventing substrate cleavage. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating their activity and altering the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged enzyme inhibition, altered cell signaling, and changes in gene expression, which can persist even after the compound has been metabolized .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are seen. It is crucial to determine the optimal dosage to maximize therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that retain biological activity. The metabolic flux of this compound can influence the levels of key metabolites, thereby affecting cellular processes and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its distribution is influenced by factors such as binding affinity to cellular proteins and the presence of targeting signals .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the nucleus by interacting with nuclear localization signals on proteins. In the nucleus, it can modulate gene expression by binding to transcription factors and other DNA-binding proteins. Additionally, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
(2-cyano-6-methylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c1-5-2-6(8(11)12)3-7(4-9)10-5/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBACPNONJJGPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)C#N)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-methoxy-N-[3-(morpholin-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B2640580.png)






![4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide](/img/structure/B2640593.png)
![2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid](/img/structure/B2640594.png)
![naphthalen-2-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2640597.png)


![2-[(4-methylbenzyl)thio]-5-(4-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2640601.png)

